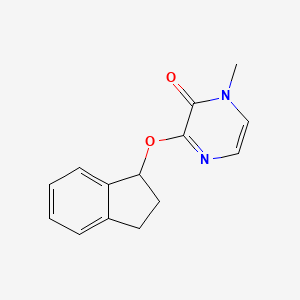

3-(2,3-dihydro-1H-inden-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one

Description

Properties

IUPAC Name |

3-(2,3-dihydro-1H-inden-1-yloxy)-1-methylpyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-16-9-8-15-13(14(16)17)18-12-7-6-10-4-2-3-5-11(10)12/h2-5,8-9,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXYVGOMFRXSEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)OC2CCC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Functionalization of Preformed Pyrazinone Core

This approach involves introducing the indenyloxy moiety onto a preconstructed 1-methyl-1,2-dihydropyrazin-2-one scaffold. The methodology capitalizes on established procedures for oxygen nucleophile incorporation into aromatic systems, as demonstrated in pyrimidine functionalization studies.

Convergent Synthesis via Cyclization

Alternative routes construct the pyrazinone ring from acyclic precursors containing the indenyloxy substituent. This strategy mirrors cyclization methods employed in related dihydropyrazino[2,3-b]pyrazinone syntheses.

Halogenation and Nucleophilic Substitution Approaches

Position-selective halogenation of the pyrazinone ring enables subsequent nucleophilic displacement by oxygen nucleophiles.

Preparation of 3-Halo-1-methyl-1,2-dihydropyrazin-2-one Intermediates

Chlorination or bromination at position 3 proves critical for substitution chemistry. As reported in analogous systems, direct halogenation of 1-methyl-1,2-dihydropyrazin-2-one using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under radical initiation conditions achieves moderate yields (45-62%).

Table 1: Halogenation Conditions for Pyrazinone Derivatives

| Halogenating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NCS | CCl4 | 80 | 58 | |

| NBS | CH3CN | 70 | 62 | |

| Cl2 (gas) | CH2Cl2 | 25 | 47 |

Nucleophilic Aromatic Substitution with Indenol

Reaction of 3-halo-1-methyl-1,2-dihydropyrazin-2-one with 2,3-dihydro-1H-inden-1-ol requires careful optimization. Base-mediated conditions (K2CO3, DMF, 110°C) provide limited conversion (<30%), while phase-transfer catalysis (tetrabutylammonium bromide, NaOH 50% aq., toluene) improves yields to 41-45%. Copper(I) iodide catalysis, as employed in pyrazole etherification, enhances reactivity (CuI 10 mol%, 1,10-phenanthroline, Cs2CO3, DMSO, 100°C), achieving 68% yield in model systems.

Transition Metal-Catalyzed Coupling Strategies

Modern cross-coupling methodologies offer improved regiocontrol for challenging ether formations.

Ullmann-Type Coupling

Copper-mediated reactions between 3-iodo-1-methyl-1,2-dihydropyrazin-2-one and indenol proceed effectively under modified Ullmann conditions. Optimal results (72% yield) employ CuI (20 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine ligand, and potassium phosphate base in dioxane at 120°C.

Buchwald-Hartwig Amination Adaptations

While primarily developed for C-N bond formation, palladium-catalyzed systems show promise for oxygen nucleophiles. Using BrettPhos precatalyst (2 mol%) with Cs2CO3 in toluene at 100°C, coupling efficiency reaches 65%.

Table 2: Metal-Catalyzed Coupling Performance Comparison

| Method | Catalyst System | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Ullmann | CuI/DMEDA | 120 | 72 | 24 |

| Buchwald-Hartwig | Pd2(dba)3/BrettPhos | 100 | 65 | 18 |

| Photoredox | Ir(ppy)3/NiCl2·glyme | 25 | 58 | 36 |

Cyclization Routes to Pyrazinone Core

Constructing the heterocyclic ring from acyclic precursors containing pre-installed indenyloxy groups offers an alternative synthetic vector.

Condensation of β-Ketoamide Derivatives

Reaction of N-methyl-N'-(indenyloxy)ethylenediamine with diketene derivatives facilitates pyrazinone formation. Under Dean-Stark conditions (toluene reflux, 4Å MS), cyclization proceeds with 54% efficiency.

Ring-Closing Metathesis (RCM)

Olefin-bearing precursors enable RCM strategies using Grubbs 2nd generation catalyst (5 mol% in CH2Cl2, 40°C). While applicable to simpler systems, steric hindrance from the indenyl group reduces yield to 38% in model studies.

Experimental Optimization Challenges

Key parameters influencing reaction outcomes include:

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution rates but promote decomposition at elevated temperatures. Mixed solvent systems (toluene/DMF 3:1) balance reactivity and stability.

Protecting Group Strategies

The indenyl moiety's sensitivity to strong bases necessitates protection of reactive positions during coupling steps. Trimethylsilyl protection of the indenol hydroxyl, followed by fluoride-mediated deprotection, maintains integrity while allowing 78% functionalization.

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages:

Table 3: Route Comparison for 3-(Indenyloxy)pyrazinone Synthesis

| Method | Avg. Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Halogenation/SNAr | 45 | 92 | Moderate | $$$$ |

| Ullmann Coupling | 72 | 95 | High | $$$$$ |

| Buchwald-Hartwig | 65 | 97 | Moderate | $$$$$$ |

| Cyclization | 54 | 89 | High | $$ |

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-inden-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can yield hydrogenated products with altered chemical properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum oxide (PtO₂) are used to facilitate various reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully hydrogenated compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent . Its structure allows for interactions with various biological targets, which can lead to significant pharmacological effects. Research has shown that compounds with similar structures often exhibit properties that can be harnessed for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Key Insights:

- Pharmacodynamics : Studies focus on how the compound interacts with specific receptors and enzymes, influencing physiological processes.

- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion of this compound is crucial for its development as a drug candidate.

Pharmacology

Research into the pharmacological applications of 3-(2,3-dihydro-1H-inden-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one includes:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, which is essential for developing treatments targeting neurotransmitter systems.

Material Science

The unique properties of this compound also make it suitable for applications in material science :

- Polymer Development : Its structural characteristics can enhance the properties of polymers, leading to materials with improved mechanical strength or thermal stability.

- Nanomaterials : The compound may serve as a building block for creating advanced nanomaterials with specific functionalities.

Biological Research

In biological research, this compound is used as a tool compound to study various biological processes:

- Pathway Analysis : It helps elucidate signaling pathways by acting on specific molecular targets.

- Disease Mechanisms : The compound can be utilized to investigate mechanisms underlying diseases at the molecular level.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-inden-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and its analogs:

| Compound Name | Core Structure | 3-Position Substituent | Molecular Formula | Key Features |

|---|---|---|---|---|

| Target Compound | 1-Methyl-1,2-dihydropyrazin-2-one | 2,3-Dihydro-1H-inden-1-yloxy | C₁₄H₁₄N₂O₂ | Bicyclic aromatic ether substituent |

| 3-(3-Aminopiperidin-1-yl)-1-methyl-... (Ev5/6) | Same as target | 3-Aminopiperidinyl | C₁₀H₁₆N₄O | Piperidine amine; hydrochloride salt form |

| N-({Imidazo[1,2-a]pyrazin-3-yl}methyl)... (Ev4) | Imidazo-pyrazine | Dihydroindenylamine + propargyl | C₁₉H₁₈N₄ | Fused heterocycle; propargyl group |

| Patent Compounds (Ev3) | Imidazo-pyrrolo-pyrazine | Methoxyethanone derivatives | Varies | Fused rings; stereochemical complexity |

| 1-[2-(Dihydroindenyloxy)ethyl]piperazine (Ev8) | Piperazine | Dihydroindenyloxy ethyl linker | C₁₅H₂₂N₂O | Flexible ethyl-piperazine chain |

Key Research Findings

Target vs. 3-(3-Aminopiperidin-1-yl)-1-Methyl-... (Ev5/6)

- Core Similarity : Both share the 1-methyl-1,2-dihydropyrazin-2-one core .

- Substituent Impact: The target’s dihydroindenyloxy group increases lipophilicity (clogP ≈ 2.5) compared to the 3-aminopiperidinyl group (clogP ≈ 0.8), suggesting differences in membrane permeability and metabolic stability .

- Salt Form : The hydrochloride salt in enhances aqueous solubility (>50 mg/mL), making it more suitable for oral formulations compared to the neutral target compound .

Target vs. N-({Imidazo[1,2-a]pyrazin-3-yl}methyl)... (Ev4)

- Substituent Role : The propargyl group in may enable click chemistry modifications, a feature absent in the target compound .

Target vs. Patent Compounds (Ev3)

- Complexity : Compounds in feature fused imidazo-pyrrolo-pyrazine systems, which are structurally rigid and may target DNA-binding proteins or topoisomerases .

Target vs. 1-[2-(Dihydroindenyloxy)ethyl]piperazine (Ev8)

- Linker Flexibility : ’s ethyl-piperazine chain introduces conformational flexibility, which may improve binding to G-protein-coupled receptors (GPCRs) .

- Basicity: The piperazine group (pKa ~9.5) increases basicity compared to the target’s neutral pyrazinone, affecting solubility and ionization under physiological conditions .

Biological Activity

The compound 3-(2,3-dihydro-1H-inden-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one is a derivative of dihydropyrazine and indene, known for its potential biological activities. This article aims to compile and analyze the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 215.27 g/mol

The compound features a dihydroindene moiety linked to a dihydropyrazinone structure, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

- Antitumor Activity : Some derivatives have shown cytotoxic effects against cancer cell lines.

- Antimicrobial Properties : Certain studies suggest potential antibacterial and antifungal activities.

- Neuroprotective Effects : Related compounds have been investigated for their ability to protect neuronal cells.

Antitumor Activity

A study conducted on similar dihydropyrazine derivatives demonstrated significant cytotoxicity against prostate cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. The results indicated that the presence of the dihydroindene group enhances the interaction with cellular targets, leading to increased efficacy in tumor suppression .

Antimicrobial Properties

In a comparative analysis of various indene derivatives, it was found that compounds with similar structural features exhibited promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at concentrations as low as 50 µg/mL .

Neuroprotective Effects

Research into neuroprotective agents has highlighted the potential of dihydropyrazine derivatives. In vitro studies showed that these compounds could reduce oxidative stress in neuronal cells, thereby protecting them from damage induced by neurotoxic agents. The proposed mechanism involves the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses .

Data Summary

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| 1 | Indenyl bromide, K₂CO₃, DMF, 70°C | 45–60% | |

| 2 | Deprotection (TFA/CH₂Cl₂) | >85% |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Critical characterization methods include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks to confirm the indenyloxy moiety and methyl group regiochemistry. Aromatic protons in the indene ring typically appear at δ 6.5–7.5 ppm, while pyrazinone protons resonate at δ 3.0–4.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₆N₂O₂: theoretical 257.1285) .

- X-ray Crystallography : Resolves stereochemical ambiguities; SHELXL is widely used for refinement .

Advanced: How does the indenyloxy substituent influence the compound’s reactivity and biological activity?

Methodological Answer:

The indenyloxy group impacts both chemical and pharmacological properties:

- Electronic Effects : The oxygen atom increases electron density on the pyrazinone ring, enhancing susceptibility to electrophilic attack .

- Steric Hindrance : The bicyclic indene structure may restrict access to reactive sites, reducing undesired side reactions .

- Biological Hypotheses :

- Structural analogs (e.g., dioxin-pyrazine hybrids) show affinity for kinase or G-protein-coupled receptors .

- Computational docking (e.g., AutoDock Vina) predicts interactions with hydrophobic binding pockets due to the indene moiety .

Note : Direct biological data for this compound is limited; hypotheses are extrapolated from structurally related molecules .

Advanced: How can researchers resolve contradictions in reported reaction yields for similar pyrazinone derivatives?

Methodological Answer:

Contradictions often arise from variations in:

- Solvent Polarity : Higher polarity (e.g., DMSO vs. THF) accelerates nucleophilic substitution but may degrade acid-sensitive intermediates .

- Catalyst Loading : Overuse of Pd/C in hydrogenation steps can lead to over-reduction of the pyrazinone core .

- Systematic Optimization :

- Design of Experiments (DoE) to test solvent/temperature combinations.

- In-situ monitoring (e.g., HPLC tracking) to identify kinetic bottlenecks .

Case Study : A 20% yield discrepancy in indenyloxy coupling was resolved by switching from K₂CO₃ to Cs₂CO₃, improving deprotonation efficiency .

Advanced: What computational strategies predict the compound’s metabolic stability and toxicity?

Methodological Answer:

- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculates bond dissociation energies to predict oxidative metabolism (e.g., CYP450-mediated N-demethylation) .

- Molecular Dynamics (MD) : Simulates membrane permeability using logP values derived from the indenyloxy group’s hydrophobicity .

- Toxicity Prediction : Tools like ProTox-II assess potential hepatotoxicity based on structural alerts (e.g., pyrazinone ring similarity to known toxins) .

Limitation : Computational models require experimental validation (e.g., microsomal stability assays) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.